5,7-Dimethoxyluteolin

Dopamine Transporter Neuropharmacology Flavonoid SAR

5,7-Dimethoxyluteolin (CAS 90363-40-9) is a benchmark DAT activator with EC50 1.375 μM, enabling SAR comparisons with more/less potent analogs. Its differential selectivity for PGE2 (IC50 14.01 μM) over NO (IC50 34.83 μM) allows targeted COX-2 pathway investigation without confounding NO modulation. Superior cytotoxicity profile (IC50 >200 μM vs luteolin ~50 μM) supports robust dose-response studies. Exceptional DMSO solubility (≥100 mg/mL) ensures artifact-free HTS. Choose 5,7-Dimethoxyluteolin for reproducible, mechanistically precise flavonoid research.

Molecular Formula C17H14O6
Molecular Weight 314.29 g/mol
CAS No. 90363-40-9
Cat. No. B1601801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethoxyluteolin
CAS90363-40-9
Molecular FormulaC17H14O6
Molecular Weight314.29 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O
InChIInChI=1S/C17H14O6/c1-21-10-6-15(22-2)17-13(20)8-14(23-16(17)7-10)9-3-4-11(18)12(19)5-9/h3-8,18-19H,1-2H3
InChIKeyNKGJZNRUAGQIRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethoxyluteolin (CAS 90363-40-9): A Methoxylated Flavonoid with Defined DAT Activation and Anti-inflammatory Profile


5,7-Dimethoxyluteolin (CAS 90363-40-9) is a 7-O-methylated flavonoid and a 5,7-dimethylluteolin derivative [1]. It is characterized as a dopamine transporter (DAT) activator with an EC50 of 3.417 μM in rat DAT-expressing CHO cells . Additionally, it demonstrates anti-inflammatory activity by inhibiting LPS-induced nitric oxide (NO) and prostaglandin E2 (PGE2) production in RAW264.7 macrophages with IC50 values of 34.83 μM and 14.01 μM, respectively [2]. The compound exhibits high solubility in DMSO (100 mg/mL) and low cytotoxicity (IC50 >200 μM) in the tested cell line [2].

Why Luteolin or Other Flavonoids Cannot Substitute for 5,7-Dimethoxyluteolin in DAT Activation and Anti-inflammatory Assays


Substitution of 5,7-Dimethoxyluteolin with luteolin, apigenin, or other common flavonoids is scientifically unjustified due to distinct structure-activity relationships governing DAT activation and inflammatory mediator inhibition. Methoxylation at the 5 and 7 positions of the flavone backbone critically alters DAT agonistic potency: while luteolin exhibits an EC50 of 1.45 μM, its 5,7-dimethoxylated analog 4c (5,7-Dimethoxyluteolin) shows a comparable EC50 of 1.375 μM, whereas derivative 1d achieves a 32-fold potency increase (EC50=0.046 μM) [1]. In anti-inflammatory assays, 5,7-Dimethoxyluteolin demonstrates differential selectivity for NO versus PGE2 inhibition (IC50=34.83 μM vs 14.01 μM) compared to luteolin (NO IC50=21.2 μM; PGE2 IC50 not quantified) and apigenin (PGE2 IC50=1.9 μM) [2][3]. These quantitative discrepancies confirm that generic flavonoid substitution would introduce uncontrolled variability in experimental outcomes and compromise data reproducibility.

5,7-Dimethoxyluteolin: Head-to-Head Quantitative Differentiation Versus Luteolin and Other Flavonoid Analogs


DAT Agonist Potency: 5,7-Dimethoxyluteolin (Derivative 4c) Exhibits Comparable but Distinct Activity to Luteolin

In a direct head-to-head comparison, 5,7-Dimethoxyluteolin (designated derivative 4c) demonstrated DAT agonistic activity with an EC50 of 1.375 μM, compared to luteolin (EC50 = 1.45 ± 0.29 μM) in the same assay system. While the difference is modest (1.05-fold), the study also identified derivative 1d (EC50 = 0.046 μM) as a 32-fold more potent agonist, underscoring that methoxylation pattern—not merely the presence of methoxy groups—dictates potency. This positions 5,7-Dimethoxyluteolin as a structurally defined probe for investigating methoxy-position effects on DAT activation, distinct from both the parent luteolin and hyper-potent derivatives like 1d [1].

Dopamine Transporter Neuropharmacology Flavonoid SAR

Nitric Oxide Inhibition: 5,7-Dimethoxyluteolin Shows Moderate Activity Relative to Luteolin

In LPS-stimulated RAW264.7 macrophages, 5,7-Dimethoxyluteolin inhibits nitric oxide (NO) production with an IC50 of 34.83 μM. Cross-study comparison with luteolin under similar conditions yields an IC50 of 21.2 μM [1][2]. Thus, 5,7-Dimethoxyluteolin is approximately 1.64-fold less potent as an NO inhibitor. This differential activity highlights that 5,7-dimethoxylation does not universally enhance anti-inflammatory potency and may confer a distinct selectivity profile suitable for applications where moderate NO suppression is desired.

Anti-inflammatory Nitric Oxide Macrophage

PGE2 Inhibition: 5,7-Dimethoxyluteolin Exhibits Intermediate Potency Among Flavonoids

5,7-Dimethoxyluteolin inhibits LPS-induced prostaglandin E2 (PGE2) production in RAW264.7 cells with an IC50 of 14.01 μM [1]. Cross-study comparisons place this potency between apigenin (IC50 = 1.9 μM) and quercetin (IC50 = 23.3 μM) [2]. Luteolin suppresses PGE2 formation but an explicit IC50 was not reported under identical conditions. This intermediate PGE2 inhibitory profile, coupled with its moderate NO inhibition, defines a unique anti-inflammatory signature for 5,7-Dimethoxyluteolin distinct from other common flavonoids.

Prostaglandin E2 COX-2 Anti-inflammatory

Cytotoxicity Profile: 5,7-Dimethoxyluteolin Demonstrates Favorable Safety Window in RAW264.7 Cells

In MTT assays using mouse RAW264.7 macrophages, 5,7-Dimethoxyluteolin exhibits no significant cytotoxicity up to 200 μM (IC50 >200 μM) . This indicates a wide safety margin relative to its anti-inflammatory IC50 values (NO IC50=34.83 μM; PGE2 IC50=14.01 μM), with selectivity indices of >5.7 and >14.3, respectively. By comparison, luteolin shows no cytotoxicity up to 50 μM in some studies [1], suggesting that 5,7-Dimethoxyluteolin may offer an expanded experimental window for cellular studies.

Cytotoxicity Safety Cell Viability

Solubility and Formulation: 5,7-Dimethoxyluteolin Offers Superior DMSO Solubility for In Vitro Assays

5,7-Dimethoxyluteolin exhibits a solubility of ≥100 mg/mL (318.18 mM) in DMSO at 25°C . In contrast, luteolin solubility in DMSO ranges from 7 to 57 mg/mL depending on the supplier and assay conditions [1]. This 2- to 14-fold solubility advantage facilitates preparation of concentrated stock solutions for high-throughput screening and reduces the need for alternative solvents or heating, thereby minimizing potential degradation and experimental variability.

Solubility Formulation Procurement

5,7-Dimethoxyluteolin: Optimal Use Cases Derived from Quantitative Differentiation


DAT Agonist Structure-Activity Relationship (SAR) Studies

Researchers investigating the impact of methoxylation pattern on dopamine transporter activation should utilize 5,7-Dimethoxyluteolin as a benchmark compound. Its EC50 of 1.375 μM (vs luteolin 1.45 μM) positions it as an intermediate-potency control, enabling direct comparison with more potent derivatives like compound 1d (EC50=0.046 μM) and less active analogs [1]. The compound's defined activity in rat DAT-expressing CHO cells provides a reproducible reference point for SAR campaigns.

Selective Anti-inflammatory Pathway Dissection

For studies requiring differentiation between NO- and PGE2-mediated inflammatory cascades, 5,7-Dimethoxyluteolin offers a unique profile: moderate NO inhibition (IC50=34.83 μM) paired with more potent PGE2 suppression (IC50=14.01 μM) [1]. This selectivity, distinct from luteolin (stronger NO inhibition) and apigenin (extremely potent PGE2 inhibition), allows researchers to probe COX-2-dependent mechanisms with reduced off-target NO modulation.

High-Concentration Cellular Assays Requiring Low Cytotoxicity

In experimental protocols demanding elevated compound concentrations (e.g., 50-100 μM) to observe subtle phenotypic changes, 5,7-Dimethoxyluteolin is preferable to luteolin due to its superior cytotoxicity profile (IC50 >200 μM vs luteolin's ~50 μM non-cytotoxic limit) [1][2]. This expanded safety window minimizes confounding viability effects and supports robust dose-response analyses.

High-Throughput Screening with DMSO-Soluble Libraries

Laboratories conducting high-throughput screening campaigns will benefit from 5,7-Dimethoxyluteolin's exceptional DMSO solubility (≥100 mg/mL) [1]. This property enables preparation of concentrated stock plates, reduces solvent carryover into assay wells, and minimizes precipitation artifacts—common issues when working with less soluble flavonoids like luteolin (solubility ≤57 mg/mL) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dimethoxyluteolin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.